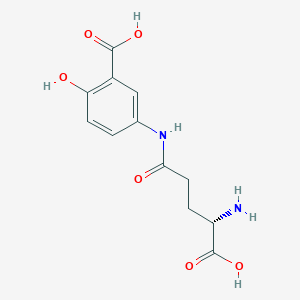

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide)

説明

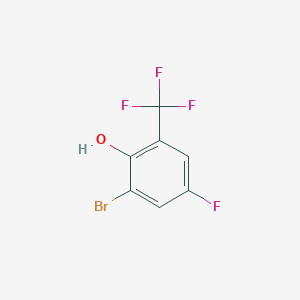

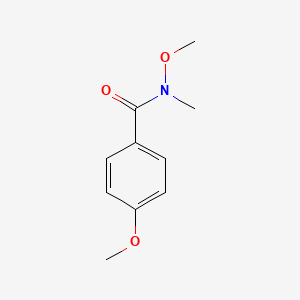

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) is a structural analogue of certain cytotoxic mushroom metabolites and has been studied for its potential use as an agent against melanoma. The compound is related to L-glutamic acid gamma-(4-hydroxyanilide) and L-glutamic acid gamma-(3,4-dihydroxyanilide), which have shown inhibitory effects on the growth of B16 mouse melanoma cells in culture .

Synthesis Analysis

The synthesis of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) and its analogues has been explored to understand their biological activity. One approach to synthesizing related compounds involves cycloadditions of nitrone with substituted alcohols or acrylates, which has been used to create various 4-hydroxy 4-substituted glutamic acids . Additionally, the synthesis of L-hydroxyproline from D-glutamic acid has been reported, which could provide insights into the synthesis of related compounds . A fully protected derivative of gamma-carboxy-glutamic acid, which is useful for peptide synthesis, has also been synthesized, indicating the potential for creating complex derivatives of glutamic acid .

Molecular Structure Analysis

The molecular structure of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) and its analogues is crucial for their biological activity. Structural modifications, such as the positioning of hydroxyl groups on the aromatic ring and changes to the side chain, can significantly affect their potency against melanoma cells. For instance, the analogue with a beta-L-aspartyl moiety instead of gamma-L-glutamyl showed only a threefold decrease in activity, while other modifications led to compounds with much lower activity .

Chemical Reactions Analysis

The chemical reactivity of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) analogues has been studied in the context of their antitumor effects. The dihydroxyanilide derivatives have been evaluated for their cytotoxicity and their ability to inhibit DNA polymerase in the presence of mushroom tyrosinase. These studies suggest that the dihydroxy derivatives could be precursors to biologically active quinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) and its analogues are important for their biological function and potential therapeutic application. For example, the equilibrium state of L-hydroxyproline and D-allo-hydroxyproline solutions at high temperatures has been studied, which may provide insights into the stability and solubility of related compounds . The selective protection of gamma-carboxy-glutamic acid for peptide synthesis also highlights the importance of understanding the chemical properties of these compounds for their incorporation into larger molecular structures .

科学的研究の応用

Antitumor Activity

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) and its derivatives have shown promise in antitumor activity. Specifically, studies have indicated that certain dihydroxy derivatives of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) are more toxic to melanoma cells compared to the parent compound, revealing potential for cancer treatment, particularly in melanoma. These compounds have demonstrated inhibition of DNA polymerase and thymidine incorporation into melanoma cells, highlighting their potential antitumor mechanisms (Wick, Rosowsky, & Ratliff, 1980).

Melanotropin Conjugate Studies

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) has also been studied in the context of melanotropin conjugates. The compound's ability to be oxidized by tyrosinase into a quinone that inhibits various cellular functions suggests its potential in the development of therapies targeting melanoma cells. Moreover, its conjugation with melanotropic peptides indicates possibilities in enhancing the specificity and efficacy of melanoma treatments (Al-Obeidi, Mulcahy, Pitt, Bégay, Hadley, & Hruby, 1990).

Polymer and Material Science

In the field of polymer and material science, L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) has been used as a chiral template in the synthesis of stereoregular polymers, such as nylon analogs. This highlights its utility in the synthesis of biodegradable and bioactive materials, contributing to the development of environmentally friendly and medically useful polymers (Orgueira & Varela, 1997).

Microbial Synthesis and Biopolymer Applications

The microbial synthesis of poly-γ-glutamic acid, a biopolymer derived from L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide), has significant applications in food, medical, and wastewater industries. Its biodegradable, non-toxic, and non-immunogenic properties make it a promising material for a range of applications, from drug delivery systems to water treatment solutions (Luo, Guo, Liu, Qiu, Zhao, Zou, & Li, 2016; Cao, Feng, Sirisansaneeyakul, Song, & Chisti, 2018).

Therapeutic and Biomedical Potential

The therapeutic and biomedical potential of derivatives and analogs of L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) is noteworthy. Studies have explored its role in the modification of glutamic acid, which is crucial for physiological processes such as blood coagulation. These modifications also have implications in various diseases, making the compound and its derivatives significant for medical research and drug development (Shah & Khan, 2020).

Safety And Hazards

While specific safety and hazard information for L-Glutamic acid γ-(3-carboxy-4-hydroxyanilide) is not available, general safety measures for handling chemicals should be followed. This includes wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

特性

IUPAC Name |

5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15)7(5-6)11(17)18/h1,3,5,8,15H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXQCQDCWZFRGY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512090 | |

| Record name | 5-[(L-gamma-Glutamyl)amino]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) | |

CAS RN |

74929-17-2 | |

| Record name | 5-[(L-gamma-Glutamyl)amino]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)